molecular formula C9H8BrFO2 B031074 Ethyl 3-bromo-4-fluorobenzoate CAS No. 23233-33-2

Ethyl 3-bromo-4-fluorobenzoate

Cat. No. B031074
CAS RN: 23233-33-2
M. Wt: 247.06 g/mol
InChI Key: FDVAAQDTTZNHKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to ethyl 3-bromo-4-fluorobenzoate involves multi-step chemical reactions, where halogenation, esterification, and coupling reactions are common. For instance, a study presents an improved synthesis route for a precursor to PET radioligands, utilizing Sonogashira coupling with a related halogenated compound, demonstrating the complexity and efficiency of modern synthetic methods (Gopinathan, Jin, & Rehder, 2009). Another example is the synthesis of methyl 4-bromo-2-methoxybenzoate, showcasing a similar bromination and esterification process that could be adapted for ethyl 3-bromo-4-fluorobenzoate synthesis, highlighting the adaptability of these methods across different halogenated compounds (Chen, 2008).

Molecular Structure Analysis

The crystal structure and molecular geometry of compounds closely related to ethyl 3-bromo-4-fluorobenzoate have been extensively studied, revealing insights into their stability and reactivity. The study on ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and its building block 4-fluoro-3-nitrobenzoic acid, for example, discusses the significant role of hydrogen bonding in crystal packing, suggesting similar structural characteristics could be observed in ethyl 3-bromo-4-fluorobenzoate (Yeong, Chia, Quah, & Tan, 2018).

Chemical Reactions and Properties

Ethyl 3-bromo-4-fluorobenzoate participates in various chemical reactions, highlighting its reactivity and utility in organic synthesis. The regioselective Heck cross-coupling strategy exemplified in the synthesis of a thromboxane receptor antagonist showcases the type of chemical transformations that can be applied to halogenated aromatic esters, indicating the compound's potential as a versatile intermediate (D. C. W. & Mason, 1998).

Scientific Research Applications

  • Anesthetic, Hypnotic, and Analgesic Effects : It has been noted for its anesthetic, hypnotic, and analgesic effects in research conducted by Mittelstaedt and Jenkins (1950) in their study on fluoro-iodo radiopaque compounds (Mittelstaedt & Jenkins, 1950).

  • Transformation of Phenol to Benzoate : The compound is used to investigate the transformation of phenol to benzoate by anaerobic, phenol-degrading consortia derived from freshwater sediment, as described by Genthner, Townsend, and Chapman (1989) (Genthner, Townsend, & Chapman, 1989).

  • Protein Labeling : It is utilized in protein labeling, such as labeling Avastin™ (Bevacizumab) through [18F]fluorobenzoylation, according to Tang, Zeng, Yu, and Kabalka (2008) (Tang, Zeng, Yu, & Kabalka, 2008).

  • Deprotonation of Fluoroarenes : It is also employed in the deprotonation of fluoroarenes carrying chlorine or bromine as additional substituents, as investigated by Mongin and Schlosser (1996) (Mongin & Schlosser, 1996).

  • Thromboxane Receptor Antagonist Synthesis : Ethyl 3-bromo-4-fluorobenzoate plays a role in the large-scale preparation of thromboxane receptor antagonists, as reported by Mason (1998) (Mason, 1998).

  • Synthesis of Blue Light-Emitting Compounds : The compound is used in synthesizing blue light-emitting compounds in the 450 to 495 nm region, as researched by Mahadevan et al. (2014) (Mahadevan et al., 2014).

  • Synthesis of [1,2,3]triazolo[1,5-a]quinoline : It's utilized in the synthesis of [1,2,3]triazolo[1,5-a]quinoline, as detailed by Pokhodylo and Obushak (2019) (Pokhodylo & Obushak, 2019).

  • Drug Development : This compound is a pharmacologically active benzo[b]thiophen derivative with potential applications in drug development, as explored by Chapman et al. (1971) (Chapman et al., 1971).

Safety And Hazards

Ethyl 3-bromo-4-fluorobenzoate is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area .

properties

IUPAC Name

ethyl 3-bromo-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVAAQDTTZNHKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647233
Record name Ethyl 3-bromo-4-fluorobenzoate
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Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-4-fluorobenzoate

CAS RN

23233-33-2
Record name Benzoic acid, 3-bromo-4-fluoro-, ethyl ester
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Record name Benzoic acid, 3-bromo-4-fluoro-, ethyl ester
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Record name Benzoic acid, 3-bromo-4-fluoro-, ethyl ester
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Record name Ethyl 3-bromo-4-fluorobenzoate
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Record name Ethyl 3-bromo-4-fluorobenzoate
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Synthesis routes and methods

Procedure details

To a solution of compound 3-bromo-4-fluoro-benzoic acid (430 g, 1.97 mol, 1 eq) in EtOH (2.3 L) was added dropwise thionyl chloride (287 mL, 3.94 mol, 2 eq) at 10° C. Then the mixture was heated to reflux overnight. The mixture was concentrated in vacuum to give a residue. The residue was dissolved in ethyl acetate (800 mL), washed with aqueous sodium hydrogen carbonate, brine (300 mL) and water (200 mL), then concentrated in vacuo to give title compound as a white solid (440 g, 1.78 mol, 90.3%).
Quantity
430 g
Type
reactant
Reaction Step One
Quantity
287 mL
Type
reactant
Reaction Step One
Name
Quantity
2.3 L
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step Two
Yield
90.3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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